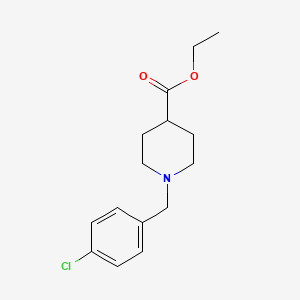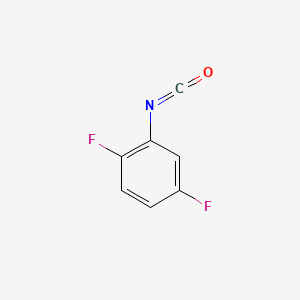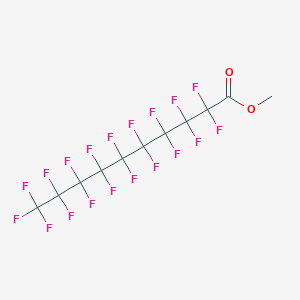
4-(2-氯苯基)苯甲醛
描述
4-(2-Chlorophenyl)benzaldehyde is a chemical compound with the molecular formula C13H9ClO . It appears as a light-yellow to yellow powder or crystals .
Synthesis Analysis
The synthesis of 4-(2-Chlorophenyl)benzaldehyde and its derivatives has been a subject of interest in recent years due to their pharmacological potential . A typical reaction of benzaldehyde with phosphonate carbanion yielded chalcones . Another synthesis method involves the reaction of acetophenonethiazole with p-nitrobenzaldehyde .Molecular Structure Analysis
The molecular structure of 4-(2-Chlorophenyl)benzaldehyde consists of 13 carbon atoms, 9 hydrogen atoms, and 1 chlorine atom . The average mass is 216.663 Da and the monoisotopic mass is 216.034195 Da .Chemical Reactions Analysis
Chalcones, which can be synthesized from 4-(2-Chlorophenyl)benzaldehyde, have shown an array of pharmacological and biological effects . They have two aromatic rings that are linked by an aliphatic three-carbon chain and contain the reactive keto-ethylenic group .Physical And Chemical Properties Analysis
4-(2-Chlorophenyl)benzaldehyde has a melting point of 115-118°C and a predicted boiling point of 354.3±25.0 °C . Its predicted density is 1.214±0.06 g/cm3 . It is a solid substance with a pale yellow color .科学研究应用
Synthesis of Chalcones
The compound can be used in the synthesis of chalcones . Chalcones are an important class of organic compounds with two aromatic rings linked by an aliphatic three-carbon chain . They have shown a wide array of pharmacological and biological effects, including antimicrobial, antifungal, anti-mycobacterial, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial, anti-tumor, and anticancer properties .
Precursor for Flavonoids and Isoflavonoids
Chalcones, which can be synthesized from this compound, can be designed as precursors for flavonoids and isoflavonoids . These are important classes of compounds with various biological activities.
Synthesis of Heterocyclic Rings
Chalcones can be used to obtain several heterocyclic rings through ring closure reactions . Cyanopyridines, pyrazolines, isoxazoles, and pyrimidines having different heterocyclic ring systems and multiple derivatives can be synthesized using chalcones .
Antibacterial Activity
A series of biphenyl and dibenzofuran derivatives, which can be synthesized from this compound, exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
Antimicrobial Agents
The compound can be used in the synthesis of potential antimicrobial agents against antibiotic-resistant bacteria . This is particularly important given the escalating prevalence of antibiotic-resistant bacteria, which has led to a serious global public health problem .
Pharmaceutical Structures
Chalcones can act as synthons by which a range of analogs and novel heterocycles with pharmaceutical structures can be targeted . This opens up possibilities for the development of new drugs with diverse structures.
安全和危害
未来方向
属性
IUPAC Name |
4-(2-chlorophenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-13-4-2-1-3-12(13)11-7-5-10(9-15)6-8-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYZSDMJRFWKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362749 | |
| Record name | 4-(2-Chlorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39802-78-3 | |
| Record name | 4-(2-Chlorophenyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362749 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-Chloro[1,1'-biphenyl]-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

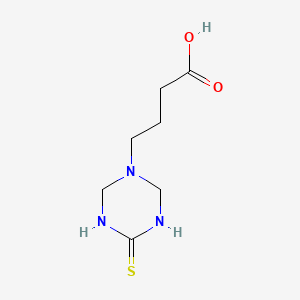

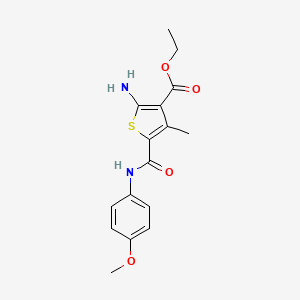
![4-[(4-Methyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoic acid](/img/structure/B1300001.png)
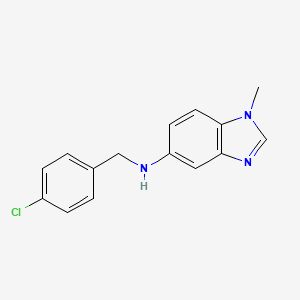

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)

![1-[2-(2-Bromophenoxy)ethyl]piperidine](/img/structure/B1300023.png)

